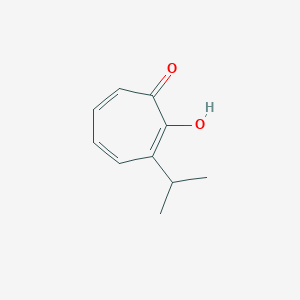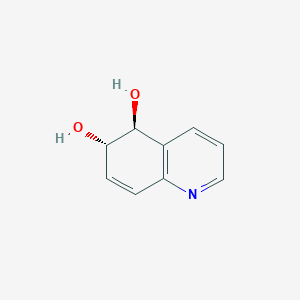
beta-Thujaplicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-thujaplicin: . This compound is known for its antibacterial, antifungal, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-thujaplicin can be synthesized through various methods. One common synthetic route involves the cyclization of a suitable precursor, such as 2-hydroxy-3-isopropyl-2,4,6-cycloheptatrien-1-one . The reaction typically requires specific conditions, including the use of catalysts and controlled temperatures to ensure the formation of the desired tropolone structure .
Industrial Production Methods: : Industrial production of alpha-thujaplicin often involves the extraction of the compound from the heartwood of Cupressaceae family trees. The extraction process includes solvent extraction, followed by purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: : Alpha-thujaplicin undergoes various chemical reactions, including:
Oxidation: Alpha-thujaplicin can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert alpha-thujaplicin into its reduced forms, such as dihydro derivatives.
Substitution: Alpha-thujaplicin can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted tropolone derivatives.
Scientific Research Applications
Alpha-thujaplicin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other tropolone derivatives and studying their chemical properties.
Biology: Investigated for its antibacterial and antifungal activities against various pathogens.
Medicine: Explored for its potential anticancer properties, including cytotoxic effects on cancer cell lines.
Industry: Utilized in the development of antimicrobial agents for wood preservation and other applications.
Mechanism of Action
Alpha-thujaplicin exerts its effects through several mechanisms:
Antibacterial and Antifungal Activity: Alpha-thujaplicin disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: Alpha-thujaplicin induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Metal Chelation: Alpha-thujaplicin has a strong metal-chelating capacity, which can inhibit the activity of metal-dependent enzymes and disrupt cellular processes.
Comparison with Similar Compounds
Alpha-thujaplicin is part of a group of isomeric tropolone derivatives, including:
Beta-thujaplicin (Hinokitiol): Known for its strong antibacterial and antifungal properties.
Gamma-thujaplicin: Exhibits similar biological activities but with varying degrees of potency.
Uniqueness: : Alpha-thujaplicin is unique due to its specific isopropyl group positioning, which influences its chemical reactivity and biological activity . Compared to beta-thujaplicin and gamma-thujaplicin, alpha-thujaplicin has distinct properties that make it suitable for specific applications in research and industry .
Properties
CAS No. |
1946-74-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-hydroxy-3-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-7H,1-2H3,(H,11,12) |
InChI Key |
TUFYVOCKVJOUIR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)C=CC=C1)O |
Canonical SMILES |
CC(C)C1=C(C(=O)C=CC=C1)O |
Key on ui other cas no. |
1946-74-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione](/img/structure/B156311.png)


![SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE](/img/structure/B156316.png)


